Cyclopropyl(3-methoxyphenyl)methanone
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Overview
Description
Cyclopropyl(3-methoxyphenyl)methanone is an organic compound with the molecular formula C11H12O2. It is characterized by a cyclopropyl group attached to a methanone moiety, which is further connected to a 3-methoxyphenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl(3-methoxyphenyl)methanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 3-methoxybenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(3-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the methanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2), Nitrating agents (e.g., HNO3/H2SO4)
Major Products Formed:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Cyclopropyl(3-methoxyphenyl)methanone has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies investigating enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Cyclopropyl(3-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Cyclopropyl(3-methoxyphenyl)methanone can be compared with other similar compounds, such as:
Cyclopropyl(4-methoxyphenyl)methanone: Similar structure but with the methoxy group at the 4-position, which may alter its reactivity and biological activity.
Cyclopropyl(3,4-dimethoxyphenyl)methanone: Contains an additional methoxy group, potentially enhancing its pharmacological properties.
Cyclopropyl(3-methoxyphenyl)ethanone: Similar but with an ethanone group, which may affect its chemical behavior and applications
This compound stands out due to its unique combination of a cyclopropyl group and a methoxy-substituted phenyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopropyl-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJNYGMCZQPJDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505135 |
Source
|
Record name | Cyclopropyl(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104271-41-2 |
Source
|
Record name | Cyclopropyl(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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